![molecular formula C21H19NO5 B14286906 1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 114656-74-5](/img/structure/B14286906.png)
1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst. Solvents such as ethanol or methanol are commonly employed. The product can be isolated through recrystallization or column chromatography.
Industrial Production Methods: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Chemischer Reaktionen
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups may be reduced to amino groups, leading to the formation of corresponding amines.
Substitution: Halogenation reactions can occur, replacing hydrogen atoms with halogens (e.g., chlorine or bromine).
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common reagents and conditions depend on the specific reaction type. For example, reduction with a reducing agent like sodium borohydride or catalytic hydrogenation can convert the nitro groups to amines.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Materials Science: Its unique structure may contribute to novel materials with specific properties.
Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Wirkmechanismus
The compound’s mechanism of action remains an area of ongoing research. It may interact with cellular components, affecting gene expression, enzyme activity, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene shares similarities with other bis(oxymethylene) derivatives. its specific substitution pattern and aromatic core distinguish it from related compounds.
Eigenschaften
CAS-Nummer |
114656-74-5 |
|---|---|
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-methoxy-4-nitro-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19NO5/c1-25-20-13-19(26-14-16-8-4-2-5-9-16)18(22(23)24)12-21(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI-Schlüssel |
LLHUKXCQPOGJOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
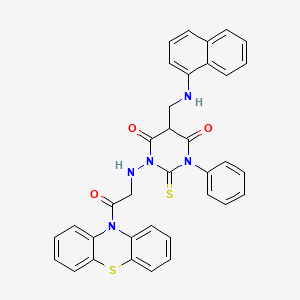

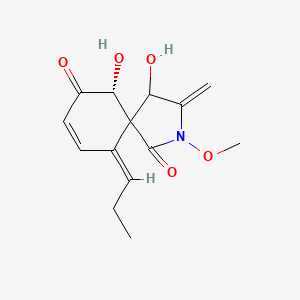
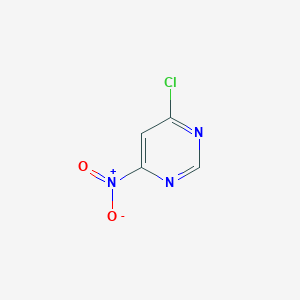
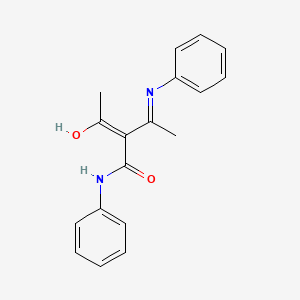

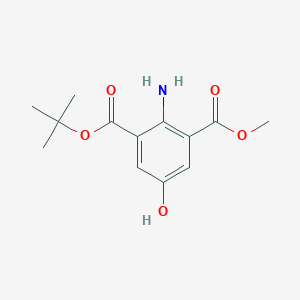
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
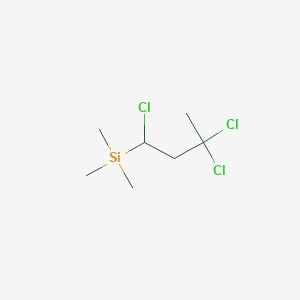


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
